3-[(Phenylsulfonyl)amino]propanoic acid

Physicochemical Profiling Medicinal Chemistry SAR Studies

3-[(Phenylsulfonyl)amino]propanoic acid, also known as N-(phenylsulfonyl)-beta-alanine, is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine. It serves as a foundational scaffold in medicinal chemistry for constructing peptidomimetics and protease inhibitors, where the beta-alanine backbone replaces the natural alpha-amino acid structure to confer unique conformational properties and altered hydrogen-bonding profiles.

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 31867-78-4
Cat. No. B183854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Phenylsulfonyl)amino]propanoic acid
CAS31867-78-4
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)O
InChIInChI=1S/C9H11NO4S/c11-9(12)6-7-10-15(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,11,12)
InChIKeyIRSJDWBJMSUIBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Phenylsulfonyl)amino]propanoic acid (CAS 31867-78-4): A Core Sulfonamide Building Block for Peptidomimetic Research


3-[(Phenylsulfonyl)amino]propanoic acid, also known as N-(phenylsulfonyl)-beta-alanine, is a sulfonamide derivative of the non-proteinogenic amino acid beta-alanine . It serves as a foundational scaffold in medicinal chemistry for constructing peptidomimetics and protease inhibitors, where the beta-alanine backbone replaces the natural alpha-amino acid structure to confer unique conformational properties and altered hydrogen-bonding profiles [1]. Its primary role in research is as a synthetic intermediate rather than a biologically active end-product, making its structural integrity and reliable reactivity the key factors in its procurement.

Procurement Risk for 3-[(Phenylsulfonyl)amino]propanoic acid: Positional Isomerism and Backbone Architecture


Generic substitution for this compound is high-risk due to the critical nature of its sulfonamide attachment position and beta-amino acid backbone [1]. Interchanging with the more common alpha-alanine sulfonamide derivative (2-[(phenylsulfonyl)amino]propanoic acid, CAS 42908-31-6) results in a fundamentally different spatial arrangement of the amino and carboxyl terminals, which has been shown to determine inhibitor potency for matrix metalloproteinases (MMPs) [2]. Similarly, substituting with other N-arylsulfonyl-beta-alanines without controlling for the electronic properties of the aryl ring (e.g., switching from phenyl to 4-tolyl or 4-chlorophenyl) can alter the LogP by a factor of 0.3 units or more, potentially affecting the solubility and pharmacokinetic profile of the final synthesized probe or lead compound [3].

Differentiated Evidence for 3-[(Phenylsulfonyl)amino]propanoic acid: A Quantitative Guide for Scientific Sourcing


LogP and PSA Differentiated from 4-Methylphenylsulfonyl (Tosyl) Analog

The phenylsulfonyl derivative offers a distinct lipophilicity profile compared to the commonly used 4-methylphenylsulfonyl (tosyl) analog. Replacing the phenylsulfonyl group with a tosyl group increases the LogP from 1.91 to 2.22, a change of +0.31 log units [1]. This difference is significant in structure-activity relationship (SAR) studies where precise lipophilicity tuning is required for cellular penetration or target affinity [1].

Physicochemical Profiling Medicinal Chemistry SAR Studies

Beta-Alanine vs. Alpha-Alanine Backbone in Precedented MMP Inhibitor Scaffolds

The beta-alanine backbone of this compound is a validated scaffold for potent matrix metalloproteinase (MMP) inhibitors, a function not accessible to its alpha-alanine counterpart [1]. Research has demonstrated that N-4-nitrobenzyl-beta-alanine hydroxamate derivatives, which are direct synthetic descendants of this compound class, are effective MMP/Clostridium histolyticum collagenase (ChC) inhibitors, with the most potent variants achieving Ki values of 3-5 nM [1]. The beta-alanyl scaffold was specifically shown to be a successful replacement for the traditional alpha-amino acyl chain, enabling the development of inhibitors with a different binding mode and physicochemical profile [1].

Protease Inhibition Scaffold Design Matrix Metalloproteinases

Crystal Structure and Solid-State Form for Crystallography-Driven Design

3-(Phenylsulfonamido)propanoic acid has a confirmed crystal structure, determined to be triclinic with a space group of C1 . This is in contrast to many analogous sulfonamide building blocks for which no published crystal structure exists. The availability of a solved crystal structure is a critical asset for fragment-based drug design (FBDD) and co-crystallization studies, as it provides precise geometric data for computational modeling and for interpreting electron density from target-ligand complexes .

Structural Biology Crystallography Fragment-Based Drug Design

Optimal Procurement Scenarios for 3-[(Phenylsulfonyl)amino]propanoic acid Based on Key Differentiators


Synthesizing beta-Alanine-based MMP Inhibitors

This compound is the direct precursor for the N-4-nitrobenzyl-beta-alanine scaffold, which has yielded MMP inhibitors with Ki values in the low nanomolar range [1]. A research group developing treatments for cancer metastasis or arthritis would specifically source this core to build on the proven beta-alanine pharmacophore, avoiding structurally similar but inactive alpha-amino acid sulfonamides.

Fragment-Based Drug Design and Co-crystallization Screens

The availability of a solved crystal structure (triclinic, space group C1) makes this compound an excellent candidate for fragment libraries used in co-crystallization studies . Structural biology groups requiring a sulfonamide-containing fragment with well-defined geometry and known solid-state properties should prioritize this compound over amorphous or structurally uncharacterized analogs.

Structure-Activity Relationship (SAR) Studies on Lipophilicity

When a medicinal chemistry program requires systematic tuning of LogP around a sulfonamide warhead, this compound (LogP 1.91) serves as the baseline, with the tosyl derivative (LogP 2.22) being the next logical step in increasing lipophilicity [2]. This allows for a controlled, quantitative SAR exploration by simply switching the building block.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(Phenylsulfonyl)amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.